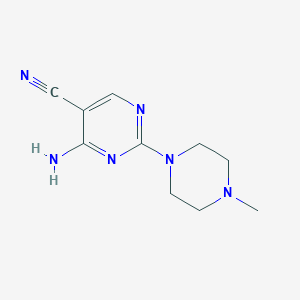

4-氨基-2-(4-甲基-1-哌嗪基)-5-嘧啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” is a compound with the molecular formula C23H25N5O3S . It is also known by other names such as Ro-0505124 and CHEMBL1956070 .

Molecular Structure Analysis

The molecular structure of “4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains an amino group (-NH2) and a nitrile group (-CN) .

Physical And Chemical Properties Analysis

The molecular weight of “4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” is 451.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 5 .

科学研究应用

DNA 相互作用和荧光染色

与“4-氨基-2-(4-甲基-1-哌嗪基)-5-嘧啶甲腈”相关的化合物因其与双链 B-DNA 小沟结合的能力而受到研究,特别是富含 AT 的序列。已知的衍生物 Hoechst 33258 强烈结合于 B-DNA,并用作细胞生物学中的荧光 DNA 染料,用于染色体和核染色等应用。由于其可进入细胞并具有作为放射防护剂和拓扑异构酶抑制剂的能力,因此它一直是有机药物设计的起点 (Issar & Kakkar, 2013).

抗炎活性

取代的四氢嘧啶衍生物已显示出在体外抗炎活性。这些化合物的合成和表征揭示了它们作为 COX 抑制剂的潜力,在临床前研究中显示出有效的抗炎作用 (Gondkar, Deshmukh, & Chaudhari, 2013).

合成和化学分析

嘧啶衍生物(包括 4-氨基-2-(4-甲基-1-哌嗪基)-5-嘧啶甲腈)的合成和化学分析一直是研究的重点,因为它们具有广泛的生物活性。这些活性包括充当各种杂环和药物合成的前体,展示了该化合物在药物设计和开发中的多功能性 (Parmar, Vala, & Patel, 2023).

抗抑郁作用

针对 5-HT1A 受体的抗抑郁药综述强调了具有哌嗪、哌啶和嘧啶官能团的化合物的显着性。这些基团在影响血清素系统的药物中很常见,这突出了此类化合物在治疗抑郁症中的治疗潜力 (Wang 等,2019).

作用机制

Target of Action

The primary target of 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division . As a result, the proliferation of cancer cells is hindered, contributing to the compound’s antitumor activity .

Result of Action

The inhibition of CDK2 by 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile leads to significant alterations in cell cycle progression . It also induces apoptosis within cancer cells . These effects contribute to its potential as an antitumor agent .

属性

IUPAC Name |

4-amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-13-7-8(6-11)9(12)14-10/h7H,2-5H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVINSPXXPZUMTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384679 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

CAS RN |

103151-40-2 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)